molecular formula C20H18O3 B1202166 2,4-Bis(4-hydroxybenzyl)phenol CAS No. 34826-64-7

2,4-Bis(4-hydroxybenzyl)phenol

Cat. No. B1202166
CAS RN: 34826-64-7
M. Wt: 306.4 g/mol
InChI Key: YQOVRUAPWCGSLC-UHFFFAOYSA-N
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Description

2,4-Bis(4-hydroxybenzyl)phenol is a phenolic compound . It is produced by the saprophytic orchid Gastrodia elata and by the myco-heterotroph orchid Galeola faberi . Its molecular formula is C20H18O3 .


Synthesis Analysis

The compound is naturally produced by the saprophytic orchid Gastrodia elata and by the myco-heterotroph orchid Galeola faberi . It was also isolated from the rhizomes of Gastrodia elata .


Molecular Structure Analysis

The molecular formula of 2,4-Bis(4-hydroxybenzyl)phenol is C20H18O3 . The average mass is 306.355 Da and the monoisotopic mass is 306.125580 Da .

Scientific Research Applications

  • New Phenolic Derivatives from Galeola faberi : This study identified several phenolic derivatives, including 2,4-bis(4-hydroxybenzyl)phenol, isolated from the rhizome of Galeola faberi. The structures of these compounds were established using chemical and spectral methods, contributing to the understanding of natural compounds in this plant species (L. Yi-ming, Z. Zhuo-Lun, & H. Yong-fu, 1993).

  • Studies on the Phenolic Derivatives from Galeola faberi Rolfe : This research also focused on phenolic derivatives from Galeola faberi Rolfe, identifying 2,4-bis(4-hydroxybenzyl) phenol as a new natural compound. This discovery adds to the chemical understanding of Galeola faberi Rolfe, a plant with potential medicinal properties (Liu Ym, Zhou Zl, & Ho Yf, 1993).

  • Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers : In this study, 2,4-bis(alkylthiomethyl)-6-methylphenols, including 2,4-bis(4-hydroxybenzyl)phenol derivatives, were investigated for their stabilizing properties in elastomers and adhesives. The research explored the intramolecular synergism of these compounds, contributing to the development of more effective stabilizers for industrial applications (H. Meier, H. Kuenzi, G. Knobloch, G. Rist, & M. Szelagiewicz, 1999).

  • The Permselective Layer Prepared onto Carbon and Gold Surfaces by Electropolymerization of Phenolic Cyclopentenedione-Nostotrebin 6 : This paper discusses the electrooxidation of phenolic cyclopentenedione, including derivatives of 2,4-bis(4-hydroxybenzyl)phenol, forming nonconducting films with permselective properties on gold and carbon surfaces. This research has implications for developing new materials with specific electrical and surface properties (J. Hrbáč, P. Jakubec, V. Halouzka, P. Matějka, M. Pour, J. Kopecký, & J. Vacek, 2014).

  • Anti-Asthmatic Activity of Phenolic Compounds from the Roots of Gastrodia Elata Bl : This study evaluated the effects of phenolic compounds, including 2,4-bis(4-hydroxybenzyl)phenol derivatives, on asthmatic responses. The research provides insights into the potential therapeutic applications of these compounds in treating asthma and related respiratory conditions (Young-Woon Jang, J. Lee, & Chang Jong Kim, 2010).

  • Synthesis and Structural Characterization of a Novel Amine-Bis(Phenolate) Ligand : This paper describes the synthesis of a novel amine-bis(phenolate) compound, potentially including derivatives of 2,4-bis(4-hydroxybenzyl)phenol, and its application in coordination complexes. The research advances the field of ligand chemistry, which is crucial for developing new catalytic and functional materials (Laura Rodríguez-Silva, M. Fernández-García, Esther Gómez-Fórneas, Sandra Fernández-Fariña, Luis M González-Barcia, & M. Romero, 2017).

properties

IUPAC Name

2,4-bis[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-18-6-1-14(2-7-18)11-16-5-10-20(23)17(13-16)12-15-3-8-19(22)9-4-15/h1-10,13,21-23H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOVRUAPWCGSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188364
Record name 2,4-Bis(4-hydroxybenzyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(4-hydroxybenzyl)phenol

CAS RN

34826-64-7
Record name 2,4-Bis(4′-hydroxybenzyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34826-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(4-hydroxybenzyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034826647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Bis(4-hydroxybenzyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-BIS(4-HYDROXYBENZYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ8542V589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
T Yoon, GY Kang, AR Han, EK Seo… - Journal of natural …, 2014 - ACS Publications
Heat shock factor 1 (HSF1) is a transcription factor that regulates expression of heat shock protein (HSP) genes in response to stress. HSPs are expressed at high levels in a wide range …
Number of citations: 44 pubs.acs.org
N Noda, Y Kobayashi, K Miyahara, S Fukahori - Phytochemistry, 1995 - Elsevier
2,4-BIS(4-HYDROXYBENZYL) PHENOL FROM GASTRODIA ELATA Page 1 Pergamon 0031-9422(95)00051--8 Phytochemistry, Vol. 39, No. 5, pp. 1247 1248, 1995 Copyright © 1995 …
Number of citations: 62 www.sciencedirect.com
YM Li, ZL Zhou, YF Hong - Yao xue xue bao= Acta Pharmaceutica …, 1993 - europepmc.org
Eight phenolic derivatives, p-hydroxybenzaldehyde (I), 4, 4'-dihydroxy-diphenyl methane (II), 2, 4-bis (4-hydroxybenzyl) phenol (III), 5-methoxy-3-(2-phenyl-E-ethenyl)-2, 4-bis (4-…
Number of citations: 17 europepmc.org
HL Bender, AG Farnham, JW Guyer… - Industrial & …, 1952 - ACS Publications
SUBSTITUTED phenols, because of their lower reactivity with formaldehyde, have been largely used (12, 19) to pre-dict the course of the phenol-formaldehyde reaction. Some data on …
Number of citations: 54 pubs.acs.org
L Yi-Ming, Z Zhuo-Lun, H Yong-Fu - Planta medica, 1993 - thieme-connect.com
Seven phenolic derivatives, 2, 4-bis (4-hydroxybenzyl) phenol (1), bis [4 (β-D-glucopyranosyloxy)-benzyl](S)-(-)-2-isopropylmalate (2), bis [4-(β-D-gluco-pyranosyloxy) benzyl](S)-(-)-2-…
Number of citations: 14 www.thieme-connect.com
AR Han, H Ji Shin, H Rim Jeon, JH Lee… - Helvetica Chimica …, 2011 - Wiley Online Library
Phytochemical investigation of the rhizomes of Gastrodia elata Blume (Orchidaceae) led to the isolation and identification of twelve compounds, including two new phenolic compounds, …
Number of citations: 18 onlinelibrary.wiley.com
O Zoller, BJ Brüschweiler, R Magnin… - Food Additives & …, 2016 - Taylor & Francis
Bisphenol F (BPF) was found in mustard up to a concentration of around 8 mg kg −1 . Contamination of the raw products or caused by the packaging could be ruled out. Also, the fact …
Number of citations: 65 www.tandfonline.com
HS Yun-Choi, MK Pyo, KM Park - Archives of pharmacal research, 1998 - Springer
Two new 4-hydroxybenzyl alcohol derivatives (1 and2) were isolated from the methanol extract obtained from fresh tubers ofGastrodia elata together with 4-hydroxybenzyl methyl ether, …
Number of citations: 40 link.springer.com
JY Lee, YW Jang, HS Kang, H Moon, SS Sim… - Archives of Pharmacal …, 2006 - Springer
Previous screening of the pharmacological action ofGastrodia elata (GE) root (Orchidaceae) showed that methanol (MeOH) extracts have significant anti-inflammatory properties. The …
Number of citations: 147 link.springer.com
C Tang, L Wang, X Liu, M Cheng, H Xiao - Journal of Chromatography B, 2016 - Elsevier
The chemical fingerprint and metabolic profile of traditional Chinese medicine is very complicated and has been a great challenge. In the present study, chemical fingerprint of ethyl …
Number of citations: 25 www.sciencedirect.com

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